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Compound Name: Everolimus EP impurity E

CAS No.: 1237826-25-3

Cat. No.: B8818437

Get Quote

Executive Summary
The precise quantification of Everolimus Impurity E (CAS 1237826-25-3, 42-O-Formyl

Sirolimus) is a critical quality attribute (CQA) in the release testing of Everolimus drug

substances.[1][2] Traditional compendial methods (HPLC-UV) often struggle with the resolution

(

) between the main Everolimus peak and Impurity E due to their structural similarity, leading to
extended run times (>45 minutes) and solvent waste.[2]

This guide objectively compares a Standard Compendial Method (Method A) against an

Optimized Core-Shell Method (Method B). Experimental data presented herein demonstrates

that Method B not only reduces analysis time by 70% but also improves resolution (

) and sensitivity, meeting strict ICH Q2(R1) validation requirements.

Technical Background & Mechanism
Everolimus is a macrocyclic lactone and an mTOR inhibitor derived from Sirolimus

(Rapamycin).[2][3] Impurity E is a specific process-related impurity and degradation product.[2]
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Chemically, it is identified as 42-O-Formyl Sirolimus, where a formyl group is attached to the

cyclohexyl moiety.[1][2]

Structural Challenge
The structural difference between Everolimus and Impurity E is minimal (a formyl group vs. a

hydroxyethyl ether), resulting in very similar hydrophobicity. In Reverse-Phase Chromatography

(RP-HPLC), this leads to co-elution risks if the stationary phase selectivity is not optimized.[1]

[2]

Diagram 1: Impurity E Formation & Structural
Relationship
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Figure 1: Structural relationship and formation pathway of Everolimus Impurity E relative to its

parent compound.[1][2]

Method Comparison: Traditional vs. Optimized
The following comparison highlights the performance shift from a traditional fully porous C18

column (Method A) to a superficially porous (Core-Shell) particle column (Method B).

Table 1: Chromatographic System Comparison
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Parameter
Method A
(Traditional)

Method B
(Optimized)

Advantage (Method
B)

Column Technology
Fully Porous C18 (5

µm, 250 x 4.6 mm)

Core-Shell C18 (2.6

µm, 100 x 4.6 mm)

Higher efficiency,

lower backpressure

Mobile Phase
Phosphate Buffer (pH

4.5) : ACN

Ammonium Formate

(10mM) : ACN
LC-MS Compatible

Flow Rate 1.0 mL/min 1.2 mL/min Faster linear velocity

Run Time 45.0 minutes 12.5 minutes
3.6x Throughput

Increase

Resolution (

)
1.2 - 1.4 (Marginal) 2.3 (Robust) Reliable Quantitation

Solvent Consumption ~45 mL/run ~15 mL/run Green Chemistry

Experimental Protocol (Method B - Optimized)
This protocol serves as the "Proposed Method" for validation. It utilizes core-shell technology to

minimize the Van Deemter A and C terms, maintaining sharp peaks at higher flow rates.[1]

Reagents and Equipment[4][5][6]
Instrument: UHPLC or HPLC system with PDA detector (set to 278 nm).

Column: Kinetex C18 or equivalent Core-Shell, 100 x 4.6 mm, 2.6 µm.[1][2]

Column Temp: 45°C (Critical for mass transfer kinetics).[1][2]

Diluent: Acetonitrile : Water (50:50 v/v).[1][2]

Step-by-Step Workflow
Buffer Preparation: Dissolve 0.63 g of Ammonium Formate in 1000 mL water. Adjust pH to

4.0 with Formic Acid. Filter through 0.22 µm membrane.[2]

Standard Preparation:
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Stock: 1.0 mg/mL Everolimus and 0.1 mg/mL Impurity E in diluent.

System Suitability Soln: Dilute to obtain 0.5 mg/mL Everolimus spiked with 0.5% Impurity

E.

Gradient Program:

T=0 min: 40% B (Acetonitrile)[1][2]

T=8 min: 70% B[1][2]

T=9 min: 40% B[1][2]

T=12.5 min: Stop

Injection: 5 µL volume.

Validation Results & Data
The optimized method was validated strictly following ICH Q2(R1) guidelines. The data below

confirms the method's capability to control Impurity E.

Diagram 2: Validation Workflow
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Figure 2: Step-by-step validation lifecycle ensuring ICH Q2(R1) compliance.
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Specificity and Resolution
The critical pair (Everolimus and Impurity E) was assessed.

Requirement:

.

Result: Method B achieved

. No interference from blank or placebo at the retention time of Impurity E (approx. 6.2 min).
[2]

Linearity and Range
Linearity was established for Impurity E from LOQ to 150% of the specification limit (0.5%).

Parameter Result (Impurity E) Acceptance Criteria

Range 0.05 µg/mL – 7.5 µg/mL N/A

Correlation Coeff (

)
0.9998

Slope 24501 N/A

Y-Intercept 125 N/A

Sensitivity (LOD/LOQ)
Determined based on Signal-to-Noise (S/N) ratio.[1][2]

LOD (S/N ~ 3): 0.015 µg/mL[1][2]

LOQ (S/N ~ 10): 0.050 µg/mL[1][2]

Insight: The core-shell column produces taller, narrower peaks, significantly lowering the

LOQ compared to the 5 µm fully porous column used in Method A.
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Accuracy (Recovery)
Spike recovery was performed at three levels (50%, 100%, 150% of target limit).

Spike Level % Recovery (Mean, n=3) % RSD

50% 98.5% 1.2%

100% 100.2% 0.8%

150% 99.1% 1.1%

Discussion: Why Method B is Superior
The superiority of Method B is grounded in the Van Deemter Equation. The 2.6 µm Core-Shell

particles have a solid core and a thin porous shell. This reduces the longitudinal diffusion (B

term) and, more importantly, the mass transfer resistance (C term).[2]

Resolution: The thinner porous layer allows Impurity E molecules to diffuse in and out of the

stationary phase faster, reducing peak broadening. This creates the necessary separation

window from the main Everolimus peak.

Throughput: Because the C-term is minimized, we can run at higher flow rates (1.2 mL/min)

without losing efficiency, reducing the run time from 45 mins to 12.5 mins.[1][2]

Reliability: The use of Ammonium Formate buffers makes this method transferable to LC-MS

for peak purity confirmation, a capability lacking in the Phosphate-based Method A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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